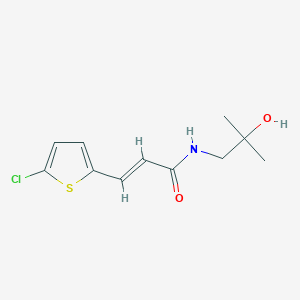![molecular formula C14H18F2N2O2 B7589316 [4-(Aminomethyl)piperidin-1-yl]-[4-(difluoromethoxy)phenyl]methanone](/img/structure/B7589316.png)
[4-(Aminomethyl)piperidin-1-yl]-[4-(difluoromethoxy)phenyl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(Aminomethyl)piperidin-1-yl]-[4-(difluoromethoxy)phenyl]methanone, also known as MPDPF, is a synthetic compound that belongs to the class of research chemicals. It has been studied for its potential use in scientific research due to its unique chemical properties.
Wirkmechanismus
[4-(Aminomethyl)piperidin-1-yl]-[4-(difluoromethoxy)phenyl]methanone acts as a dopamine reuptake inhibitor, which means it blocks the reuptake of dopamine in the brain. This leads to an increase in dopamine levels and can result in a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
Studies have shown that [4-(Aminomethyl)piperidin-1-yl]-[4-(difluoromethoxy)phenyl]methanone can induce locomotor activity in rodents, suggesting that it may have stimulant properties. It has also been shown to increase dopamine release in the striatum, which is a region of the brain that is involved in reward and motivation. Additionally, [4-(Aminomethyl)piperidin-1-yl]-[4-(difluoromethoxy)phenyl]methanone has been shown to have anxiolytic effects, which means it can reduce anxiety levels in rodents.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using [4-(Aminomethyl)piperidin-1-yl]-[4-(difluoromethoxy)phenyl]methanone in lab experiments is its high affinity for the dopamine transporter, which makes it a useful tool for studying the dopamine system. However, one limitation is that it has not been extensively studied in humans, which means its safety profile is not well-established.
Zukünftige Richtungen
There are several future directions for research on [4-(Aminomethyl)piperidin-1-yl]-[4-(difluoromethoxy)phenyl]methanone. One potential avenue is the development of new drugs for the treatment of neurological disorders, such as Parkinson's disease. Another potential direction is the study of [4-(Aminomethyl)piperidin-1-yl]-[4-(difluoromethoxy)phenyl]methanone's effects on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Additionally, further research is needed to establish the safety profile of [4-(Aminomethyl)piperidin-1-yl]-[4-(difluoromethoxy)phenyl]methanone in humans.
Synthesemethoden
[4-(Aminomethyl)piperidin-1-yl]-[4-(difluoromethoxy)phenyl]methanone can be synthesized through a multistep process that involves the reaction of piperidine with 4-(difluoromethoxy)benzaldehyde. The resulting intermediate is then reduced using sodium borohydride to yield [4-(Aminomethyl)piperidin-1-yl]-[4-(difluoromethoxy)phenyl]methanone. The synthesis process is complex and requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
[4-(Aminomethyl)piperidin-1-yl]-[4-(difluoromethoxy)phenyl]methanone has been studied for its potential use as a research chemical in various scientific fields, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to have a high affinity for the dopamine transporter, which makes it a potential candidate for the development of new drugs for the treatment of Parkinson's disease and other neurological disorders.
Eigenschaften
IUPAC Name |
[4-(aminomethyl)piperidin-1-yl]-[4-(difluoromethoxy)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F2N2O2/c15-14(16)20-12-3-1-11(2-4-12)13(19)18-7-5-10(9-17)6-8-18/h1-4,10,14H,5-9,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYGNUIOKXQILCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)C(=O)C2=CC=C(C=C2)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Aminomethyl)piperidin-1-yl]-[4-(difluoromethoxy)phenyl]methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Fluoro-2-[(1-hydroxycycloheptyl)methylamino]benzonitrile](/img/structure/B7589233.png)

![2-[[4-Methyl-3-(trifluoromethyl)phenyl]carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7589246.png)

![3-[[1-(1-Methylpyrazol-4-yl)ethylamino]methyl]benzamide](/img/structure/B7589258.png)
![4-[[4-(Aminomethyl)piperidin-1-yl]methyl]benzonitrile](/img/structure/B7589264.png)
![[1-[1-(3,4-Difluorophenyl)ethyl]piperidin-4-yl]methanamine](/img/structure/B7589272.png)
![4-[4-(Aminomethyl)piperidine-1-carbonyl]benzonitrile](/img/structure/B7589277.png)
![[1-[1-(2-Chlorophenyl)ethyl]piperidin-4-yl]methanamine](/img/structure/B7589289.png)


![4-fluoro-N-[(1-methylpiperidin-2-yl)methyl]benzamide](/img/structure/B7589331.png)
![N-[(5-fluoro-3-methyl-1-benzofuran-2-yl)methyl]propan-1-amine](/img/structure/B7589338.png)
![1-[[(1-Methyltriazol-4-yl)methylamino]methyl]cycloheptan-1-ol](/img/structure/B7589350.png)